(3R)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H8Cl2N2 |
|---|---|
Molecular Weight |
215.08 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,4-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
DBISZULIWLXZJR-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC#N)N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)Cl)Cl |
Origin of Product |
United States |
Biological Activity
(3R)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, including anticancer and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 215.08 g/mol. The compound features:
- An amino group ()
- A nitrile group ()
- A dichlorophenyl moiety
This unique arrangement contributes to its chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its lipophilicity, which may facilitate interactions with cellular membranes and biological targets .
The biological effects of this compound are hypothesized to arise from its interactions with specific molecular targets, including enzymes and receptors involved in inflammatory processes or cancer pathways. The compound's structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Potential Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor necrosis factor (TNF), which is crucial in cancer progression .
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation .
Research Findings
Several studies have examined the biological activity of this compound:
Case Study 1: Anticancer Mechanism
In a laboratory setting, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent.
Case Study 2: Inflammatory Response
Another study focused on the compound's ability to inhibit pro-inflammatory cytokines in macrophage cultures. The findings revealed a marked decrease in the levels of IL-6 and TNF-α after treatment with the compound, highlighting its anti-inflammatory properties.
Applications
The potential applications of this compound extend across various fields:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting cancer and inflammatory diseases.
- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules in pharmaceutical research .
- Biological Research : Investigated for its interactions with biomolecules to understand its mechanism of action better.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Fluorine in the 4-chloro-2-fluoro analog introduces greater electronegativity and metabolic stability, which may influence binding affinity in enzyme-substrate interactions.
- Enzymatic Conversion: β-amino nitriles like 3a are efficiently converted to amides or carboxylic acids via nitrile hydratases (e.g., R. rhodochrous). The dichlorophenyl substituent may alter conversion rates due to steric hindrance or electronic effects compared to less halogenated analogs.
Stereochemical Considerations
- The R-configuration in the target compound and its 3-chloro-4-methoxy analog contrasts with the S-configuration in the 4-chloro-2-fluoro derivative . Stereochemistry critically impacts interactions with chiral biological targets, such as enzymes or receptors, where enantioselectivity can dictate efficacy or toxicity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Halogenated aromatics (Cl, F) generally resist oxidative metabolism, whereas methoxy groups may undergo demethylation, reducing half-life .
Preparation Methods
Strecker-Type Reaction Using Aldehydes and Aminomalononitriles
A modern and efficient approach involves a Strecker-type reaction promoted by acetic acid or Lewis acids, where the aldehyde (3,4-dichlorobenzaldehyde) reacts with an amine and cyanide source to produce the α-aminonitrile intermediate. This method is characterized by:
- Broad substrate scope
- Mild reaction conditions
- Use of water or acetonitrile as solvent
- High yields and stereoselectivity when chiral catalysts are employed
- Wang et al. (2025) demonstrated an acetic acid-promoted Strecker reaction of N,N-disubstituted aminomalononitriles with aldehydes yielding α-aminonitriles efficiently in aqueous media. Although their study focused on related compounds, the methodology is applicable to substituted phenyl derivatives such as 3,4-dichlorophenyl.
- Lewis acid catalysis (e.g., Bi(OTf)3) has been shown to enhance yields and stereoselectivity in related annulation reactions involving amino acrylates, which can be adapted for aminonitrile synthesis.
Chiral Synthesis and Resolution
- The (3R) stereochemistry is often introduced by asymmetric catalysis or by employing chiral auxiliaries during the Strecker reaction.
- Enantioselective catalysts such as chiral Lewis acids or organocatalysts can induce the formation of the (R)-enantiomer preferentially.
- Alternatively, resolution of racemic mixtures via crystallization or chromatographic methods can be employed.
Multi-Step Synthesis from Substituted Benzaldehydes
- Initial formation of an imine intermediate from 3,4-dichlorobenzaldehyde and an amine.
- Subsequent nucleophilic addition of cyanide to the imine carbon to form the aminonitrile.
- Purification typically involves column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.
Comparative Data Table of Preparation Parameters
| Parameter | Description/Condition | Reference/Notes |
|---|---|---|
| Starting Material | 3,4-Dichlorobenzaldehyde | Commercially available |
| Amino Source | 3-Aminopropanenitrile or aminomalononitriles | Readily available |
| Reaction Type | Strecker-type α-aminonitrile synthesis | Acid-promoted or Lewis acid catalyzed |
| Catalyst | Acetic acid, Bi(OTf)3, or chiral Lewis acids | Enhances yield and stereoselectivity |
| Solvent | Water, Acetonitrile | Environmentally benign, efficient |
| Temperature | Room temperature to mild heating (25-60 °C) | Mild conditions preferred |
| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate eluent |
| Yield | Typically 70-90% | Dependent on catalyst and conditions |
| Stereoselectivity | High for (3R) enantiomer with chiral catalysis | Crucial for biological activity |
Research Findings and Notes
- The presence of dichloro substituents on the phenyl ring influences the reactivity and stability of intermediates, requiring careful optimization of reaction conditions to avoid side reactions.
- The use of Lewis acid catalysts such as bismuth triflate (Bi(OTf)3) has been reported to facilitate spiro annulation and related transformations, which can be adapted for aminonitrile synthesis with high stereocontrol.
- Purification and characterization of the final compound involve standard chromatographic techniques and spectroscopic analysis (NMR, MS) to confirm stereochemistry and purity.
- The synthetic routes for closely related compounds (e.g., 3-amino-3-(2,5-dichlorophenyl)propanenitrile) provide valuable insights into the preparation of the 3,4-dichloro derivative, with minor modifications in reaction parameters to accommodate the different substitution pattern.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
